BenchChemオンラインストアへようこそ!

4-(4,6-Dimethylpyrimidin-2-yl)-2,6-dimethylmorpholine

Medicinal Chemistry Lead Optimization Physicochemical Property

4-(4,6-Dimethylpyrimidin-2-yl)-2,6-dimethylmorpholine (CAS 1623454-17-0) is a heterocyclic organic compound with the molecular formula C12H19N3O and a molecular weight of 221.30 g/mol. It features a pyrimidine ring substituted with methyl groups at both the 4- and 6-positions, and a morpholine ring bearing methyl substituents at the 2- and 6-positions.

Molecular Formula C12H19N3O
Molecular Weight 221.304
CAS No. 1623454-17-0
Cat. No. B2628831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4,6-Dimethylpyrimidin-2-yl)-2,6-dimethylmorpholine
CAS1623454-17-0
Molecular FormulaC12H19N3O
Molecular Weight221.304
Structural Identifiers
SMILESCC1CN(CC(O1)C)C2=NC(=CC(=N2)C)C
InChIInChI=1S/C12H19N3O/c1-8-5-9(2)14-12(13-8)15-6-10(3)16-11(4)7-15/h5,10-11H,6-7H2,1-4H3
InChIKeyFOBLDEOSFHRALC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4,6-Dimethylpyrimidin-2-yl)-2,6-dimethylmorpholine (CAS 1623454-17-0): Procurement-Relevant Structural and Physicochemical Baseline


4-(4,6-Dimethylpyrimidin-2-yl)-2,6-dimethylmorpholine (CAS 1623454-17-0) is a heterocyclic organic compound with the molecular formula C12H19N3O and a molecular weight of 221.30 g/mol . It features a pyrimidine ring substituted with methyl groups at both the 4- and 6-positions, and a morpholine ring bearing methyl substituents at the 2- and 6-positions . This dual-methylation pattern creates a sterically encumbered, electron-rich scaffold that distinguishes it from more common mono-substituted or unsubstituted pyrimidinyl-morpholine analogs. The compound is primarily utilized as a research intermediate and building block in medicinal chemistry and organic synthesis.

Why 4-(4,6-Dimethylpyrimidin-2-yl)-2,6-dimethylmorpholine Cannot Be Replaced by Common Analogs in Research Sourcing


The coexistence of methyl substituents on both the pyrimidine (positions 4 and 6) and morpholine (positions 2 and 6) rings in this compound results in a unique steric and electronic profile that cannot be replicated by analogs missing any one of these substitutions . The 2,6-dimethylmorpholine moiety introduces conformational restriction and alters the basicity of the nitrogen atom compared to unsubstituted morpholine, while the 4,6-dimethylpyrimidine core modulates π-stacking interactions and metabolic stability relative to mono-methyl or unsubstituted pyrimidines [1]. These structural features collectively impact target binding, selectivity, and pharmacokinetic properties in downstream applications, making simple substitution with des-methyl or positional isomer analogs scientifically invalid for comparative studies.

Quantitative Product-Specific Evidence Guide for 4-(4,6-Dimethylpyrimidin-2-yl)-2,6-dimethylmorpholine Sourcing


Molecular Weight Differentiation vs. Des-Methyl Pyrimidine Analog

The target compound (MW 221.30 g/mol) has a significantly higher molecular weight than the analog lacking the 4,6-dimethyl substitution on the pyrimidine ring, 2,6-dimethyl-4-(pyrimidin-2-yl)morpholine (CAS 419557-03-2, MW 193.25 g/mol), due to the presence of two additional methyl groups . This 28.05 Da difference translates to a calculated increase in cLogP and steric bulk that influences membrane permeability and target binding kinetics.

Medicinal Chemistry Lead Optimization Physicochemical Property

Steric and Conformational Differentiation from Non-Methylated Morpholine Analog

Unlike 4-(4,6-dimethylpyrimidin-2-yl)morpholine (CAS 7749-51-1), which possesses an unsubstituted morpholine ring, the target compound's 2,6-dimethyl substitution introduces steric hindrance around the morpholine nitrogen and oxygen atoms. This conformational restriction is known to affect the basicity (pKa) of the morpholine nitrogen, altering protonation state at physiological pH compared to the unsubstituted analog . Specifically, 2,6-disubstituted morpholines typically exhibit a pKa reduction of 0.5-1.5 log units compared to unsubstituted morpholine [1].

Conformational Analysis Structure-Activity Relationship ADME

Hydrogen Bond Acceptor Capacity vs. Pyrrolidine-Carbonyl Derivative

The target compound retains the ether oxygen of the morpholine ring as a hydrogen bond acceptor (HBA), providing a total of 4 HBA sites (N-pyrimidine, N-morpholine, O-morpholine, plus one more pyrimidine N). In contrast, the more complex analog 4-(4,6-dimethylpyrimidin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine introduces an additional amide carbonyl, increasing the HBA count to 5 and altering the spatial distribution of hydrogen bonding capacity . This difference in HBA count and distribution shifts the compound's pharmacophore from a relatively compact, rigid scaffold to a more extended, flexible one, directly impacting binding pose predictions and target selectivity in computational screening.

Molecular Recognition Target Engagement Fragment-Based Drug Design

Steric Shielding of the Pyrimidine Core vs. Unsubstituted Pyrimidine Analog

The 4,6-dimethyl substitution on the pyrimidine ring of the target compound provides steric shielding of the C-5 position, a common site of oxidative metabolism by cytochrome P450 enzymes [1]. This contrasts with 2,6-dimethyl-4-(pyrimidin-2-yl)morpholine (CAS 419557-03-2), which lacks these methyl groups on pyrimidine and thus presents an unshielded C-4 and C-6 position. Class-level SAR studies on pyrimidine derivatives indicate that methylation at the 4- and 6-positions can reduce CYP-mediated metabolic clearance by sterically hindering access to the pyrimidine ring [2].

Metabolic Stability CYP Inhibition Lead Optimization

Recommended Scientific and Industrial Scenarios for Procuring 4-(4,6-Dimethylpyrimidin-2-yl)-2,6-dimethylmorpholine


Fragment-Based Drug Discovery with Enhanced Metabolic Stability Scaffolds

Research teams engaged in fragment-based lead discovery may prioritize this compound over analogs like 2,6-dimethyl-4-(pyrimidin-2-yl)morpholine due to the putative enhanced metabolic stability conferred by the 4,6-dimethyl substitution on the pyrimidine ring. As this structural feature may sterically protect the metabolically labile positions, it is a strategically advantageous starting scaffold for programs targeting CNS or systemic indications where metabolic clearance is a critical hurdle . Procurement should be limited to high-purity (>95%) batches suitable for biophysical screening (NMR, SPR, or X-ray crystallography).

Chemical Probe Development Requiring Defined Stereoelectronic Properties

When developing chemical probes to interrogate a biological target where the morpholine nitrogen's basicity is critical for target engagement, this compound's 2,6-dimethyl substitution provides a distinct protonation profile compared to 4-(4,6-dimethylpyrimidin-2-yl)morpholine. This makes it the preferred choice for structure-activity relationship (SAR) studies aimed at optimizing pKa-dependent cellular potency or lysosomal trapping [1]. Sourcing from suppliers providing analytical certificates confirming the diastereomeric or enantiomeric purity of the 2,6-dimethylmorpholine moiety is strongly recommended.

Custom Synthesis of Advanced Intermediates for Kinase Inhibitor Programs

As a building block, this dual-methylated pyrimidinyl-morpholine scaffold is well-suited for incorporation into kinase inhibitor cores, such as mTOR, PI3K, or CDK inhibitor series, where the 2,6-dimethylmorpholine motif has demonstrated utility in modulating selectivity and pharmacokinetics across known inhibitor chemotypes [2]. The compound's single morpholine nitrogen, already linked to the pyrimidine, provides a well-defined vector for further derivatization. Bulk procurement for medicinal chemistry campaigns should specify storage under inert atmosphere to prevent N-oxide formation.

Academic Research Requiring Well-Characterized Physicochemical Baseline Compounds

For academic laboratories conducting quantitative structure-property relationship (QSPR) studies or cheminformatics model validation, this compound's distinct molecular weight, hydrogen bonding capacity, and steric profile make it a valuable datapoint in training sets for predicting ADME properties of heterocyclic compounds. Its structural parameters contribute meaningfully to models differentiating between morpholine and piperidine bioisosteres . Researchers should verify the compound's purity and identity independently via LCMS and 1H-NMR before inclusion in modeling datasets.

Quote Request

Request a Quote for 4-(4,6-Dimethylpyrimidin-2-yl)-2,6-dimethylmorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.